Cas no 93433-65-9 (2'-Methyl-3-phenylpropiophenone)

2'-Methyl-3-phenylpropiophenone is a specialized organic compound characterized by its phenyl and propiophenone structural motifs. This chemical is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. Its distinct substitution pattern, featuring a methyl group at the 2' position and a phenyl group at the 3 position, offers selective reactivity for targeted synthetic transformations. The compound's stability and well-defined structure make it a reliable building block for ketone-based reactions, including condensations and reductions. It is typically handled under standard laboratory conditions, with attention to compatibility in reaction systems.
2'-Methyl-3-phenylpropiophenone structure
93433-65-9 structure
Product Name:2'-Methyl-3-phenylpropiophenone
CAS No:93433-65-9
MF:C16H16O
MW:224.297644615173
MDL:MFCD03842914
CID:999759
PubChem ID:11299063
Update Time:2025-05-28

2'-Methyl-3-phenylpropiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylphenyl)-3-phenylpropan-1-one
    • 2'-METHYL-3-PHENYLPROPIOPHENONE
    • 1-(2-methylphenyl)-3-phenyl-1-propanone
    • 1-Propanone,1-(2-methylphenyl)-3-phenyl
    • 2'-METHYL-3'-NITROACETANILIDE
    • 3-Phenyl-1-o-tolyl-propan-1-on
    • 3-phenyl-1-o-tolyl-propan-1-one
    • 3-phenyl-1-(o-tolyl)propan-1-one
    • DTXSID60461633
    • AKOS005911939
    • MFCD03842914
    • 93433-65-9
    • 2'-Methyl-3-phenylpropiophenone
    • MDL: MFCD03842914
    • Inchi: 1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3
    • InChI Key: SWYOZJHZIIWXLE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 224.12000
  • Monoisotopic Mass: 224.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.045
  • Boiling Point: 368.4°C at 760 mmHg
  • Flash Point: 159.9°C
  • Refractive Index: 1.568
  • PSA: 17.07000
  • LogP: 3.81050

2'-Methyl-3-phenylpropiophenone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2'-Methyl-3-phenylpropiophenone Suppliers

Amadis Chemical Company Limited
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(CAS:93433-65-9)2'-Methyl-3-phenylpropiophenone
Order Number:A1198184
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:36
Price ($):393.0
Email:sales@amadischem.com

Additional information on 2'-Methyl-3-phenylpropiophenone

Professional Introduction to Compound with CAS No. 93433-65-9 and Product Name: 1-(2-methylphenyl)-3-phenylpropan-1-one

The compound identified by the CAS number 93433-65-9 and the product name 1-(2-methylphenyl)-3-phenylpropan-1-one represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various chemical synthesis pathways and its relevance in the development of novel biochemical entities.

Structurally, 1-(2-methylphenyl)-3-phenylpropan-1-one consists of a benzene ring substituted with a methyl group at the 2-position, linked to a propyl chain that terminates with a ketone group. The presence of two phenyl groups, one directly attached to the ketone carbon and another on the propyl chain, imparts distinct electronic and steric properties to the molecule. This architectural configuration makes it a versatile intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds featuring aromatic and heteroaromatic systems. The benzene ring in 1-(2-methylphenyl)-3-phenylpropan-1-one serves as a scaffold for various functionalization strategies, enabling the synthesis of derivatives with tailored biological activities. Researchers have been particularly keen on investigating its potential as a precursor in the development of drugs targeting neurological disorders, given the well-documented role of phenyl derivatives in modulating neurotransmitter systems.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The ketone group at the end of the propyl chain provides a reactive site for further functionalization, allowing chemists to introduce additional substituents that can enhance binding affinity or selectivity for specific biological targets. For instance, recent studies have demonstrated that derivatives of 1-(2-methylphenyl)-3-phenylpropan-1-one can exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways.

The synthesis of 1-(2-methylphenyl)-3-phenylpropan-1-one itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve Friedel-Crafts acylation followed by reduction steps, but more recent techniques have leveraged transition metal catalysis to achieve more efficient and selective transformations. These advances have not only streamlined the production process but also opened up new avenues for structural diversification.

From a computational chemistry perspective, understanding the electronic properties of 1-(2-methylphenyl)-3-phenylpropan-1-one is crucial for predicting its reactivity and interaction with biological targets. Advanced modeling techniques, such as density functional theory (DFT), have been employed to elucidate its molecular orbitals and hydrogen bonding capabilities. These insights are invaluable for guiding experimental design and optimizing drug-like properties.

The role of this compound in interdisciplinary research is also noteworthy. Its structural features make it relevant not only to pharmaceutical chemistry but also to materials science, where aromatic compounds are often used in polymer formulations or as precursors for liquid crystals. The ability to fine-tune its physical properties through structural modifications opens up possibilities for innovative applications beyond traditional drug development.

In conclusion, 1-(2-methylphenyl)-3-phenylpropan-1-one (CAS No. 93433-65-9) stands out as a multifaceted compound with significant implications across multiple scientific domains. Its unique structural attributes, coupled with its potential as a synthetic intermediate and pharmacological precursor, make it a subject of intense study and innovation. As research continues to uncover new applications and refine synthetic methodologies, this molecule is poised to play an increasingly important role in advancing both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93433-65-9)2'-Methyl-3-phenylpropiophenone
A1198184
Purity:99%
Quantity:1g
Price ($):393.0
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